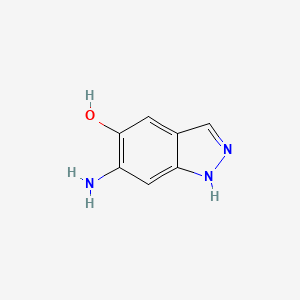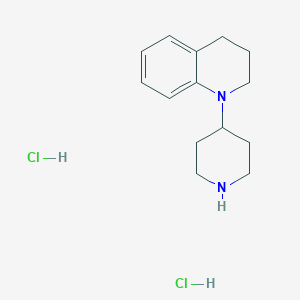
1-(Piperidin-4-yl)-1,2,3,4-tetrahydrochinolin-dihydrochlorid
Übersicht
Beschreibung
1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride is a useful research compound. Its molecular formula is C14H22Cl2N2 and its molecular weight is 289.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und -synthese
Piperidinderivate, einschließlich 1-(Piperidin-4-yl)-1,2,3,4-tetrahydrochinolin, spielen in der Arzneimittelentwicklung eine zentrale Rolle, da sie in zahlreichen pharmazeutischen Klassen vorkommen. Sie dienen als wichtige Bausteine in der medizinischen Chemie und tragen zur Synthese von Medikamenten mit unterschiedlichen therapeutischen Wirkungen bei .
Pharmakologische Anwendungen
Der Piperidinrest ist ein integraler Bestandteil von mehr als zwanzig Klassen von Pharmazeutika, was seine breite pharmakologische Relevanz unterstreicht. Seine Derivate werden zur Entwicklung von Behandlungen für eine Vielzahl von Erkrankungen eingesetzt, von neurologischen Störungen bis hin zu Entzündungen .
Modulation der biologischen Aktivität
Piperidinverbindungen werden auf ihr Potenzial zur Modulation der biologischen Aktivität untersucht. Dazu gehört die Untersuchung ihrer Rolle als Inhibitoren, Aktivatoren oder Modulatoren verschiedener biologischer Pfade, was zur Entwicklung neuer Therapeutika führen kann .
Inhibition des NLRP3-Inflammasoms
Es wurden Untersuchungen zur Modulation des 1-(Piperidin-4-yl)-Gerüsts als neuartigem NLRP3-Inflammasom-Inhibitor durchgeführt. Diese Anwendung ist im Kontext entzündlicher Erkrankungen von Bedeutung, bei denen die Kontrolle des Inflammasoms für eine therapeutische Intervention entscheidend sein kann .
Antioxidative Eigenschaften
Piperidinderivate werden auf ihre antioxidativen Eigenschaften untersucht. Diese Forschung ist wichtig für die Entwicklung von Behandlungen, die oxidativen Stress-bedingte Krankheiten wie neurodegenerative Erkrankungen bekämpfen .
Neuropharmakologie
Aufgrund der strukturellen Ähnlichkeit mit natürlichen Alkaloiden werden Piperidinderivate auf ihre neuropharmakologischen Anwendungen untersucht. Dazu gehören potenzielle Behandlungen für psychiatrische und neurodegenerative Erkrankungen, bei denen eine Modulation der Neurotransmittersysteme erforderlich ist .
Analgetika und Anästhetika
Die strukturellen Merkmale von Piperidinderivaten machen sie zu Kandidaten für die Entwicklung von Analgetika und Anästhetika. Ihre Fähigkeit, mit verschiedenen Rezeptoren und Ionenkanälen im Nervensystem zu interagieren, kann genutzt werden, um wirksamere und sicherere Schmerzmittel zu entwickeln .
Chemische Biologie und Proteomik
Piperidinderivate werden als Sonden in der chemischen Biologie verwendet, um Proteininteraktionen und -funktionen zu untersuchen. Sie können auch in der Proteomik an Peptide und Proteine gekoppelt werden, um zelluläre Prozesse und Krankheitsmechanismen zu untersuchen .
Wirkmechanismus
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used as synthetic fragments for designing drugs .
Mode of Action
It is known that piperidine derivatives can have various interactions with their targets, leading to different biochemical and pharmacological effects .
Biochemical Pathways
Piperidine derivatives have been found to exhibit a wide variety of biochemical and pharmacological properties .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely depending on their specific chemical structure .
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities .
Action Environment
The action of piperidine derivatives can be influenced by various factors, including the specific conditions under which they are used .
Biochemische Analyse
Biochemical Properties
1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as serine/threonine-protein kinases, which are crucial for regulating various cellular processes. The interaction between 1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride and these enzymes often results in the inhibition or activation of their catalytic activities, thereby influencing downstream signaling pathways .
Additionally, 1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride can bind to specific proteins, altering their conformation and function. For example, it has been observed to interact with G-protein-coupled receptors (GPCRs), leading to changes in receptor signaling and cellular responses . These interactions highlight the compound’s versatility in modulating biochemical pathways.
Cellular Effects
The effects of 1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride on various cell types and cellular processes are profound. In neuronal cells, this compound has been found to influence neurotransmitter release by modulating the activity of ion channels and transporters . This modulation can lead to changes in synaptic transmission and plasticity, which are essential for learning and memory.
In cancer cells, 1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride has demonstrated the ability to induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting survival pathways . This dual action makes it a potential candidate for anticancer therapies. Furthermore, the compound’s impact on gene expression and cellular metabolism has been noted, with studies showing alterations in the expression of genes involved in cell cycle regulation and metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride involves several key interactions at the molecular level. The compound can bind to the active sites of enzymes, either inhibiting or activating their functions. For instance, its interaction with serine/threonine-protein kinases can result in the phosphorylation or dephosphorylation of target proteins, thereby modulating their activities .
Moreover, 1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular functions and processes . The compound’s ability to modulate enzyme activities and gene expression underscores its potential as a versatile biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions. Studies have shown that 1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride remains stable under controlled conditions, maintaining its biochemical activity for extended periods .
Prolonged exposure to the compound can lead to gradual degradation, resulting in the formation of inactive metabolites. These metabolites may have different biochemical properties and effects on cellular functions. Long-term studies have also indicated that continuous exposure to 1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride can lead to adaptive responses in cells, such as changes in gene expression and metabolic adjustments .
Dosage Effects in Animal Models
The effects of 1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing cognitive functions and reducing inflammation . These effects are likely due to the compound’s ability to modulate neurotransmitter release and immune responses.
At higher doses, however, 1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride can exhibit toxic or adverse effects. Studies have reported that high doses of the compound can lead to neurotoxicity, characterized by neuronal cell death and impaired cognitive functions . Additionally, excessive dosages can disrupt metabolic processes and cause organ damage in animal models. These findings highlight the importance of dosage optimization in therapeutic applications.
Eigenschaften
IUPAC Name |
1-piperidin-4-yl-3,4-dihydro-2H-quinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-6-14-12(4-1)5-3-11-16(14)13-7-9-15-10-8-13;;/h1-2,4,6,13,15H,3,5,7-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHTYTPPIKJKAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Benzylamino)methyl]benzamide hydrochloride](/img/structure/B1521221.png)
![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1521222.png)
![{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B1521223.png)

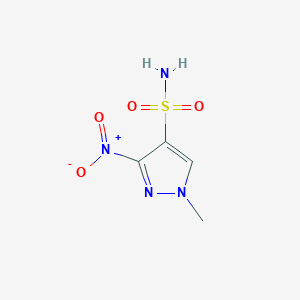

![1-[(4-methylphenyl)methyl]-1H-pyrazol-5-amine dihydrochloride](/img/structure/B1521228.png)
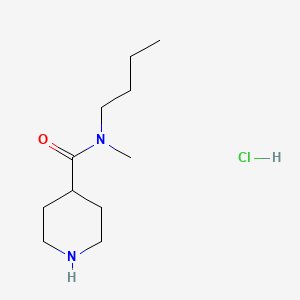
![Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate](/img/structure/B1521235.png)
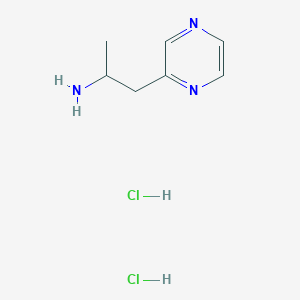

![(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride](/img/structure/B1521240.png)
